Conformational Restraint via Cyclopropyl-Hydroxyethyl Substitution Enhances BTK Inhibitor Potency by >10-Fold Over Unconstrained Analogs
In the alkylated piperazine compound series disclosed in U.S. Patent 8,729,072 (Genentech/Roche), the 2-cyclopropyl-2-hydroxyethyl substituent on the piperazine ring—exactly the motif delivered by CAS 1396781-56-8—was a key structural determinant for BTK inhibitory potency. Compounds incorporating this motif exhibited BTK IC50 values in the low nanomolar range, whereas direct analogs bearing unconstrained linear hydroxyethyl or simple methyl substituents on the piperazine nitrogen showed IC50 values >10-fold higher, reflecting the critical contribution of cyclopropyl-induced conformational pre-organization to optimal kinase hinge-region binding [1]. This potency differential was consistently observed across multiple chemotypes within the patent's exemplified compound library, confirming the robust SAR benefit of the cyclopropyl-hydroxyethyl architecture [1].
| Evidence Dimension | BTK inhibitory potency (IC50) as a function of piperazine N-substituent |
|---|---|
| Target Compound Data | Low nanomolar IC50 (<100 nM) for compounds incorporating the 2-cyclopropyl-2-hydroxyethyl-piperazine motif (CAS 1396781-56-8 core) [1] |
| Comparator Or Baseline | Linear hydroxyethyl-piperazine analogs: IC50 typically >1,000 nM; methyl-piperazine analogs: IC50 >500 nM [1] |
| Quantified Difference | >10-fold potency enhancement conferred by the cyclopropyl-hydroxyethyl group relative to unconstrained analogs [1] |
| Conditions | In vitro BTK enzymatic inhibition assay using recombinant human BTK; data from patent US 8,729,072 B2 [1] |
Why This Matters
For procurement decisions in BTK inhibitor lead optimization campaigns, selecting CAS 1396781-56-8 as the synthetic intermediate directly embeds a SAR-validated pharmacophoric element that has been empirically shown to confer >10-fold potency gains, avoiding the risk of re-starting SAR from a less active scaffold.
- [1] Crawford, J. J.; Young, W. B. Alkylated Piperazine Compounds. U.S. Patent 8,729,072 B2, May 20, 2014. See Examples and Biological Data Tables. Assignee: F. Hoffman-La Roche AG. URL: https://www.sumobrain.com/patents/us/Alkylated-piperazine-compounds/8729072.html. View Source
